N-Methylmaleimide

概要

説明

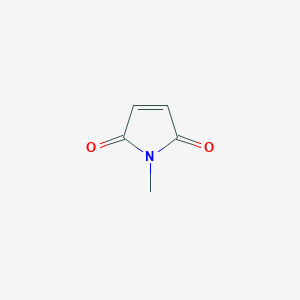

N-Methylmaleimide is an organic compound with the molecular formula C₅H₅NO₂. It is a derivative of maleimide, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: N-Methylmaleimide can be synthesized through the reaction of maleic anhydride with methylamine. The reaction typically involves heating maleic anhydride with an excess of methylamine in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization from diethyl ether.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

化学反応の分析

Diels-Alder and Retro-Diels-Alder (rDA) Reactions

NMM acts as a dienophile in Diels-Alder (DA) reactions, forming thermally reversible adducts with dienes like furan derivatives.

Key Findings:

-

Activation Parameters :

Parameter NMM-Furan Adduct Maleic Anhydride-Furan Adduct Activation Energy () 118 kJ/mol 103 kJ/mol Δ‡H° 115 kJ/mol 100 kJ/mol Δ‡S° -45 J/(mol·K) -55 J/(mol·K) The higher and Δ‡H° for NMM adducts indicate greater thermal stability compared to maleic anhydride analogs, attributed to reduced electron-withdrawing capacity of the N-methylimide group .

-

Solvent Effects :

NMM adducts show lower solvent polarity dependence than maleic anhydride derivatives. In tetrachloroethane (TCE), Δ‡H° for NMM adducts varies by <5 kJ/mol across solvents, versus >15 kJ/mol for maleic anhydride . -

Endo/Exo Isomerism :

DA reactions with furans produce kinetic (endo) and thermodynamic (exo) adducts. Exo isomers dominate under prolonged heating (70°C for 72 hours), with retro-DA temperatures () of 120°C (exo) vs. 100°C (endo) .

Thiol Addition Mechanisms

NMM undergoes thiol-Michael additions with alkyl/aryl thiols, critical for bioconjugation and polymer networks.

Experimental Insights :

-

Reaction Pathways :

-

Alkyl Thiols : Follow a stepwise mechanism with rate-limiting nucleophilic attack (, Δ‡S = -80 J/(mol·K)).

-

Aryl Thiols : Proceed via a concerted pathway with partial proton transfer, evidenced by solvent kinetic isotope effects (SKIE = 1.8).

-

-

Kinetic Parameters :

Thiol Type (M⁻¹s⁻¹, 25°C) Δ‡H (kJ/mol) Δ‡S (J/(mol·K)) Alkyl 0.12 65 -80 Aryl 0.04 75 -60 Ionic strength effects confirm charge development in the transition state for aryl thiols ( M⁻¹ slope in Debye-Hückel plots) .

Case Study: Thermally Reversible Polyurethanes

-

Synthesis :

NMM reacts with furan-functionalized cyclocarbonates (FCE) to form DA adducts. Optimal conditions:-

Temperature : 50°C

-

Time : 72 hours

-

Exo/Endo Ratio : 4:1 (achieved via precipitation in diethyl ether).

-

-

Thermal Reversibility :

Heating to 100°C in DMF triggers rDA, cleaving polymers into fragments (Fig. 1). SEC analysis shows:Time (h) (g/mol) Dispersity (Đ) 0 15,000 1.2 2 5,000 1.5 -

NMR Monitoring :

Comparative Reactivity in Click Chemistry

科学的研究の応用

Thiol Blocking Reagent

N-Methylmaleimide is widely used in protein chemistry as a thiol-blocking agent. Its ability to react with free thiol groups makes it valuable for:

- Studying Protein Structure : By blocking thiol groups, researchers can investigate the role of specific cysteine residues in protein folding and stability.

- Enzyme Inhibition Studies : NMM is utilized to selectively inhibit enzymes that contain cysteine residues in their active sites, allowing for detailed kinetic studies.

Case Study : A study demonstrated that NMM effectively inhibited the enzyme activity of certain thiol-dependent enzymes, providing insights into their mechanisms of action .

Drug Delivery Systems

This compound has been integrated into drug delivery systems, particularly in the development of polymeric carriers that enhance solubility and stability of therapeutic agents. Its incorporation into cyclodextrin-based systems has shown promising results in improving the bioavailability of poorly soluble drugs.

- Enhanced Drug Solubility : NMM-modified carriers have been reported to significantly increase the solubility of hydrophobic drugs.

- Controlled Release : The use of NMM allows for triggered release mechanisms based on environmental stimuli.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. Its reactivity with nucleophiles allows for the formation of various derivatives that are useful in synthesizing complex molecules.

- Michael Addition Reactions : NMM participates in Michael addition reactions with nucleophiles, facilitating the synthesis of diverse compounds.

- Cycloaddition Reactions : The compound can also undergo cycloaddition reactions, expanding its utility in synthetic pathways.

Data Table: Synthetic Applications of this compound

作用機序

N-Methylmaleimide exerts its effects primarily through its reactivity with nucleophiles. The compound’s electron-deficient double bond makes it highly reactive towards nucleophiles, such as thiols and amines. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the modification of biomolecules and other compounds.

Molecular Targets and Pathways:

Thiol Groups: Reacts with thiol groups in proteins and peptides, leading to the formation of thioether bonds.

Amines: Can also react with amine groups, although this is less common compared to thiol reactions.

類似化合物との比較

- N-Ethylmaleimide

- N-Phenylmaleimide

- N-Methylsuccinimide

- Maleic Anhydride

N-Methylmaleimide’s unique combination of reactivity and stability makes it a valuable compound in various fields of research and industry.

生物活性

N-Methylmaleimide (NMM) is a cyclic imide derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by its cyclic structure, which includes a maleimide moiety with a methyl group attached to the nitrogen atom. This modification enhances its solubility and biological activity. The synthesis typically involves the reaction of maleic anhydride with methylamine, leading to the formation of NMM in good yields.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study highlighted its antibacterial activity against Escherichia coli, demonstrating the compound's potential as an antimicrobial agent . Additionally, NMM has shown promising antifungal activity against various fungal pathogens, including Sclerotinia sclerotiorum. In a series of tests, NMM derivatives demonstrated EC50 values lower than those of conventional fungicides, indicating superior efficacy .

| Compound | EC50 (µg/mL) | Activity |

|---|---|---|

| N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide | 1.11 | Antifungal |

| N-octyl-3-methylmaleimide | 1.01 | Antifungal |

| Dicloran | 1.72 | Reference fungicide |

Antitumor Activity

Research indicates that this compound can enhance the cytotoxic activity of conventional chemotherapeutics like doxorubicin. In vitro studies have shown that NMM can inhibit cell proliferation in breast cancer cells more effectively when used in combination with doxorubicin, leading to a synergistic effect . The relative fold increase (RF) in cytotoxicity was notably higher for this compound compared to other derivatives.

| Compound | RF Value | Concentration (mM) |

|---|---|---|

| This compound | 2.77 | 2.4 |

| Reference Compound | 1.50 | 32.6 |

The mechanism behind the biological activity of this compound is attributed to its ability to interact with biological membranes and proteins due to its hydrophobic nature and electrophilic characteristics. This interaction facilitates the inhibition of drug efflux pumps such as P-glycoprotein (P-gp), which is crucial in multidrug resistance (MDR) observed in cancer cells .

Case Studies and Research Findings

- Antifungal Evaluation : A comprehensive study synthesized various maleimides, including this compound derivatives, and evaluated their antifungal activity against Sclerotinia sclerotiorum. The results indicated that certain derivatives were significantly more potent than established fungicides, suggesting their potential as lead compounds for new antifungal agents .

- Combination Therapy : In another investigation focusing on breast cancer cells, this compound was tested alongside doxorubicin. The findings revealed a marked increase in cytotoxicity when these compounds were used together, underscoring the potential for developing combination therapies that enhance treatment efficacy while minimizing side effects .

- Antibacterial Properties : Research conducted on various maleimides demonstrated that this compound exhibited notable antibacterial properties against E. coli, indicating its broader applicability in treating bacterial infections .

特性

IUPAC Name |

1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEYREPSKCQBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239240 | |

| Record name | Maleimide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-88-1 | |

| Record name | N-Methylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0TFZ8R21Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。